PRMT5 Inhibitory Activity vs. Analogs
The free base form of the target compound (CAS 98088-04-1) has been reported to inhibit Protein Arginine Methyltransferase 5 (PRMT5) with an IC₅₀ of 2,800 nM against recombinant human PRMT5/MEP50 complex expressed in HEK293 cells [1]. This represents moderate biochemical potency. In comparison, optimized clinical-stage PRMT5 inhibitors such as JNJ-64619178 exhibit sub-nanomolar IC₅₀ values (0.14 nM), establishing a clear potency baseline for the target class . The 2,800 nM activity thus positions the compound as a scaffold-identification-level tool rather than a lead-optimized candidate. No head-to-head data against the 3-positional isomer (3-(Pyrrolidin-1-yl)isonicotinic acid, CAS 1257901-68-0) or other close analogs were identified in searched literature.
| Evidence Dimension | PRMT5/MEP50 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,800 nM (free base, recombinant human PRMT5/MEP50) |
| Comparator Or Baseline | JNJ-64619178 (optimized PRMT5 inhibitor): IC₅₀ = 0.14 nM |
| Quantified Difference | ~20,000-fold less potent than the optimized clinical candidate; confirms scaffold rather than lead status |
| Conditions | Recombinant human N-terminal FLAG-tagged PRMT5 (2 to end residues) / human N-terminal His-tagged MEP50 (2 to end residues) expressed in HEK293 cells |
Why This Matters
This data identifies the compound as a validated PRMT5-interacting scaffold suitable for fragment-based or structure-guided optimization campaigns, but not as a direct competitor to advanced leads.
- [1] BindingDB. (n.d.). BDBM50271661 / CHEMBL4128989: Affinity Data for PRMT5 Inhibition. University of California San Diego. View Source
